4-Nitrobenzaldehyde-d5
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Overview
Description
4-Nitrobenzaldehyde-d5: is a deuterated form of 4-Nitrobenzaldehyde, an organic aromatic compound containing a nitro group para-substituted to an aldehyde group. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde can be synthesized through the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
- Benzaldehyde is dissolved in glacial acetic acid.
- A mixture of concentrated nitric acid and sulfuric acid is slowly added to the solution while maintaining the temperature below 10°C.
- The reaction mixture is then stirred at room temperature for several hours.
- The resulting product is poured into ice water, and the precipitate is collected by filtration and recrystallized from ethanol to obtain pure 4-Nitrobenzaldehyde .
Industrial Production Methods: Industrial production of 4-Nitrobenzaldehyde often involves the oxidation of 4-nitrotoluene using chromium(VI) oxide in acetic anhydride. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-nitrobenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-nitrobenzyl alcohol or 4-aminobenzaldehyde using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Nitrobenzoic acid.
Reduction: 4-Nitrobenzyl alcohol, 4-Aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Nitrobenzaldehyde is used as a reagent in organic synthesis, particularly in the preparation of homoallylic alcohols and tripeptide organocatalysts .
Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions and as a substrate in various assays .
Medicine: 4-Nitrobenzaldehyde derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the aldehyde carbon more electrophilic, facilitating nucleophilic addition reactions. In reduction reactions, the nitro group can be reduced to an amino group, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Benzaldehyde: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrobenzoic Acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
4-Nitrotoluene: Contains a methyl group instead of an aldehyde group, used in different industrial applications.
Uniqueness: 4-Nitrobenzaldehyde’s unique combination of a nitro group and an aldehyde group makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H5NO3 |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
deuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methanone |
InChI |
InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D,5D |
InChI Key |
BXRFQSNOROATLV-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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